Cerium(IV) sulfate hydrate, complex with sulfuric acid (CAS 17106-39-7), is a specialized, high-purity inorganic oxidant and analytical standard. By pre-coordinating ceric sulfate with sulfuric acid, this formulation overcomes the poor aqueous solubility and rapid hydrolysis typical of simple cerium(IV) salts. It provides a highly stable, ready-to-use source of Ce⁴⁺ ions, making it a critical procurement choice for precision cerimetry, selective single-electron organic oxidations, and advanced electrochemical electrolyte formulations where matrix stability is paramount .
Generic substitution of this complex with anhydrous cerium(IV) sulfate results in rapid hydrolysis in aqueous media, precipitating insoluble hydrated cerium dioxide and ruining reagent molarity . Alternatively, substituting with Ceric Ammonium Nitrate (CAN) fundamentally alters the reaction environment; CAN possesses a higher formal redox potential that can cause over-oxidation, and its nitrate ions frequently trigger unwanted nitration side-reactions in organic substrates [1]. Furthermore, replacing it with traditional oxidants like potassium permanganate fails in chloride-rich matrices, as permanganate non-selectively oxidizes chloride ions to chlorine gas, destroying analytical accuracy [2].
The sulfuric acid complex of cerium(IV) sulfate maintains a stable, clear solution at standard analytical concentrations (e.g., 0.1 N) indefinitely at room temperature. In contrast, anhydrous cerium(IV) sulfate hydrolyzes rapidly in neutral or dilute aqueous media, precipitating insoluble basic cerium salts (CeO₂·xH₂O) within hours [1].
| Evidence Dimension | Aqueous solution stability and solubility |
| Target Compound Data | Indefinite stability at 0.1 N without precipitation |
| Comparator Or Baseline | Anhydrous cerium(IV) sulfate (precipitates CeO₂·xH₂O within hours) |
| Quantified Difference | Complete prevention of hydrolysis-induced precipitation |
| Conditions | Standard aqueous analytical preparation at room temperature |
Eliminates the need for time-consuming, hazardous hot-acid digestion protocols during reagent preparation, ensuring immediate processability for laboratory workflows.
Ceric sulfate exhibits high kinetic stability in the presence of chloride ions, allowing accurate redox titrations in solutions containing up to 1-2 M hydrochloric acid. Conversely, potassium permanganate (E° = +1.51 V) rapidly oxidizes Cl⁻ to Cl₂ gas under identical conditions, causing severe positive titration errors unless specialized masking agents are added .
| Evidence Dimension | Chloride oxidation interference |
| Target Compound Data | Stable in 1-2 M HCl (no Cl₂ evolution) |
| Comparator Or Baseline | Potassium permanganate (rapid Cl₂ evolution and titration error) |
| Quantified Difference | Complete elimination of chloride-induced analytical error |
| Conditions | Redox titrimetry in 1-2 M HCl matrix |
Allows direct procurement for analytical workflows involving hydrochloric acid digestions, streamlining the process by removing the need for secondary masking reagents.
The ceric sulfate sulfuric acid complex provides a formal redox potential of +1.44 V (in 1 M H₂SO₄). This is significantly milder than Ceric Ammonium Nitrate (CAN), which exhibits a formal potential of +1.61 V (in 1 M HNO₃) [1]. The lower potential of the sulfate complex prevents the over-oxidation of sensitive functional groups and avoids the nitrate-induced side reactions commonly observed with CAN.
| Evidence Dimension | Formal redox potential (Ce⁴⁺/Ce³⁺) |
| Target Compound Data | +1.44 V |
| Comparator Or Baseline | Ceric Ammonium Nitrate (+1.61 V) |
| Quantified Difference | 170 mV reduction in oxidizing strength |
| Conditions | 1 M H₂SO₄ (Target) vs 1 M HNO₃ (Comparator) at 25°C |
Provides a highly selective single-electron oxidation environment, making it the preferred precursor for synthesizing complex organic molecules where over-oxidation must be avoided.
Upon acting as an oxidant, the Ce⁴⁺ in ceric sulfate is reduced to Ce³⁺, which is completely colorless in solution. In contrast, the reduction of potassium dichromate yields Cr³⁺, which possesses an intense green color that severely masks the colorimetric transition of standard redox indicators .
| Evidence Dimension | Optical absorbance of the reduced metal ion |
| Target Compound Data | Colorless (Ce³⁺) |
| Comparator Or Baseline | Potassium dichromate (Intense green Cr³⁺) |
| Quantified Difference | Complete elimination of background color interference |
| Conditions | Post-titration aqueous matrix |
Ensures high-precision, reproducible endpoint detection in both automated and manual titrimetry, reducing batch-to-batch analytical variations.
Directly downstream of its documented chloride tolerance, this compound is the preferred titrant for standardizing iron, arsenic, and other metals digested in hydrochloric acid, eliminating the need for Zimmermann-Reinhardt masking agents [1].
Leveraging its tuned +1.44 V redox potential and nitrate-free composition, this complex is selected over CAN for the selective oxidation of secondary alcohols and the cleavage of glycols, specifically where substrate nitration or over-oxidation must be avoided [2].
Because the pre-coordinated sulfuric acid prevents hydrolysis and ensures immediate aqueous solubility, it serves as a highly processable Ce⁴⁺ precursor for formulating acidic electrolytes in cerium-based redox flow energy storage systems [3].